![molecular formula C9H10O2 B1168696 9-(3-Hydroxypropoxy)guanine CAS No. 114778-60-8](/img/structure/B1168696.png)
9-(3-Hydroxypropoxy)guanine
Overview
Description
9-(3-Hydroxypropoxy)guanine is a chemical compound with the molecular formula C8H11N5O3 and a molecular weight of 225.2 . It is used for research and development purposes . It is also known by the synonyms BRL44385 and BRL-44385 .
Molecular Structure Analysis
The molecular structure of this compound is based on a guanine core, which is a purine derivative consisting of a fused planar pyrimidine-imidazole ring system . The compound has a hydroxypropoxy group attached at the 9-position .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It has been used as a prodrug, which is converted into an active antiviral agent through a series of chemical reactions involving 6-oxidation and dealkylation . The reactions are catalyzed by enzymes such as xanthine oxidase and aldehyde oxidase .Scientific Research Applications
Antiviral Properties : 9-(3-Hydroxypropoxy)guanine has been identified as a potent and selective antiviral agent against herpesviruses. It represents a new series of antiviral acyclonucleosides, demonstrating significant activity against these viruses (Harnden, Parkin, & Wyatt, 1988).
Synthesis and Relation to Other Compounds : The synthesis of related compounds such as 9-[(2,3-Dihydroxypropoxy)methyl]guanine, which is associated with the antiviral drug ganciclovir, indicates the broader context of this compound in antiviral research. Such syntheses provide valuable insights into the development of effective antiviral agents (Ding Yongxian, 2015).
Phosphorylation by Viral Enzymes : Studies have shown that compounds like 9-(2-Hydroxyethoxymethyl)guanine are phosphorylated by thymidine kinase from herpes simplex virus, indicating a specific mechanism of action against the virus. This phosphorylation is crucial for the compound's antiviral activity (Fyfe et al., 1978).
Inhibition Mechanism : The inhibition mechanism of related compounds, such as 9-(4-Hydroxybutyl)guanine, involves competitive inhibition of viral thymidine kinase, a key enzyme in viral DNA replication. This indicates a targeted approach in hindering herpesvirus replication (Larsson et al., 1983).
Imaging Agent for Viral Infection : 9-(4-[18F]-Fluoro-3-hydroxymethylbutyl)guanine has been studied as a potential imaging agent for viral infections and gene therapy, demonstrating its versatility beyond direct antiviral therapy (Alauddin & Conti, 1998).
Oral Bioavailability and In Vivo Activity : The acetal derivatives of 9-(3-hydroxypropoxy) guanine have been evaluated for oral delivery, demonstrating significant in vivo activity against herpes simplex virus, thereby enhancing the practical applicability of this compound in antiviral therapy (Harnden et al., 1994).
Anticellular Effects against Virus-Transformed Cells : The compound has shown anticellular activity against herpes simplex virus-transformed cells, indicating its potential in targeting cells infected by the virus (Nishiyama & Rapp, 1979).
Metabolism in Infected Cells : The metabolism of related compounds in herpes simplex virus-infected cells has been studied, revealing insights into how these compounds are processed and exert their antiviral effects within infected cells (Cheng et al., 1983).
Future Directions
properties
IUPAC Name |
2-amino-9-(3-hydroxypropoxy)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-4-13(6)16-3-1-2-14/h4,14H,1-3H2,(H3,9,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCACOXRVYDNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1OCCCO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150848 | |
Record name | 9-(3-Hydroxypropoxy)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114778-60-8 | |
Record name | 9-(3-Hydroxypropoxy)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114778608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(3-Hydroxypropoxy)guanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10150848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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